molecular formula C12H16FN B13265930 N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline

N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline

Cat. No.: B13265930
M. Wt: 193.26 g/mol
InChI Key: JFEFCTANUXOBFG-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-4-fluoro-2-methylaniline is a substituted aniline derivative characterized by a cyclopropylethyl group attached to the nitrogen atom, a fluorine substituent at the para position, and a methyl group at the ortho position of the aromatic ring.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline

InChI

InChI=1S/C12H16FN/c1-8-7-11(13)5-6-12(8)14-9(2)10-3-4-10/h5-7,9-10,14H,3-4H2,1-2H3

InChI Key

JFEFCTANUXOBFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline typically involves the introduction of the cyclopropyl group, fluorine atom, and methyl group onto the aniline ring. One common method is the cyclopropanation of an appropriate precursor, followed by fluorination and methylation reactions. The cyclopropanation can be achieved using carbenoid reagents such as iodomethylzinc iodide in the Simmons-Smith reaction . Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions . Methylation is often carried out using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amines

    Substitution: Substituted anilines

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Data
This compound C₁₂H₁₅FN - 4-Fluoro
- 2-Methyl
- N-(1-cyclopropylethyl)
207.26 g/mol Discontinued (); cyclopropane enhances rigidity and lipophilicity.
N-(1-Cyclopropylethyl)-4-methoxyaniline C₁₂H₁₇NO - 4-Methoxy
- N-(1-cyclopropylethyl)
203.27 g/mol 90% yield, 93% ee (); methoxy group increases electron density on the ring.
4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline C₁₂H₁₂FNO - 4-Fluoro
- 2-Methyl
- N-(furan-2-ylmethyl)
205.23 g/mol 95% purity (); furan introduces π-π stacking potential but reduces stability.
4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline C₁₆H₁₇F₂N - 4-Fluoro
- 2-Methyl
- N-[1-(4-fluorophenyl)propyl]
261.31 g/mol Higher molecular weight; dual fluorine atoms may improve binding specificity.
N-(1-Cyclopropylethyl)-2,4-difluoroaniline C₁₁H₁₃F₂N - 2,4-Difluoro
- N-(1-cyclopropylethyl)
197.23 g/mol Increased electronegativity from dual fluorines; impacts solubility and reactivity.
N-[1-(4-Chlorophenyl)propyl]-5-fluoro-2-methylaniline C₁₆H₁₇ClFN - 5-Fluoro
- 2-Methyl
- N-[1-(4-chlorophenyl)propyl]
277.76 g/mol Chlorine adds electronegativity and lipophilicity; potential toxicity concerns.

Structural and Electronic Effects

  • Substituent Electronic Profiles: The 4-fluoro group in the target compound is electron-withdrawing, reducing aromatic ring reactivity compared to the electron-donating 4-methoxy group in its analog (). Cyclopropylethyl vs.

Physicochemical and Functional Implications

  • Halogen Effects: Chlorine in increases molecular weight and lipophilicity compared to fluorine analogs, which may enhance membrane permeability but raise toxicity risks.

Research and Application Insights

  • Limitations: Discontinuation of key analogs () underscores the need for novel synthetic strategies to access these derivatives for further study.

Biological Activity

N-(1-cyclopropylethyl)-4-fluoro-2-methylaniline is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to an ethyl chain, with a fluorine atom and a methyl group on the aniline ring. The chemical structure can be represented as follows:

N 1 cyclopropylethyl 4 fluoro 2 methylaniline\text{N 1 cyclopropylethyl 4 fluoro 2 methylaniline}

Inflammatory Pathways
Research indicates that this compound may modulate the activity of the NLRP3 inflammasome, which plays a crucial role in innate immunity and inflammation. Inhibitors targeting the NLRP3-NEK7 interaction have shown promise in treating various inflammatory diseases, including type 2 diabetes and neurodegenerative disorders .

Anticancer Activity
this compound has also been studied for its potential as a Raf inhibitor, impacting pathways associated with tumor growth and proliferation. This compound may inhibit all isoforms of Raf proteins, which are implicated in several cancer types, including melanoma and colorectal cancer .

Biological Activity Data

Activity Description Reference
NLRP3 Inflammasome Modulation Inhibits NLRP3 inflammasome activation, reducing cytokine secretion (IL-1β, IL-18)
Raf Inhibition Active against tumor cells with mutations in N-Ras or K-Ras; potential for cancer treatment
Neuroprotective Effects Potential in reducing beta-amyloid production, indicating utility in Alzheimer's disease models

Case Studies

  • Inflammation and Metabolic Disorders
    A study demonstrated that compounds similar to this compound effectively reduced inflammation markers in models of metabolic syndrome. These findings suggest a potential application in managing conditions like obesity-related inflammation .
  • Cancer Treatment Efficacy
    Clinical trials involving Raf inhibitors have shown that compounds targeting this pathway can significantly reduce tumor size in patients with advanced melanoma. The specific activity of this compound within this context remains to be fully elucidated but shows promise based on preliminary results .
  • Neurodegenerative Disease Models
    Research on related compounds indicates a reduction in beta-amyloid peptide production, suggesting that this compound could be beneficial in Alzheimer's disease models by mitigating neurodegeneration .

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